1,1-Difluoro-6-(thiophene-2-sulfonyl)-6-azaspiro[2.5]octane
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Overview
Description
1,1-Difluoro-6-(thiophene-2-sulfonyl)-6-azaspiro[25]octane is a synthetic compound that features a unique spirocyclic structure The presence of both difluoro and thiophene-sulfonyl groups imparts distinct chemical properties, making it an interesting subject for various scientific studies
Preparation Methods
The synthesis of 1,1-Difluoro-6-(thiophene-2-sulfonyl)-6-azaspiro[2.5]octane typically involves multiple steps, starting with the formation of the spirocyclic core. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The thiophene ring can be introduced through ring-forming multicomponent reactions . Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
1,1-Difluoro-6-(thiophene-2-sulfonyl)-6-azaspiro[2.5]octane undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Difluoro-6-(thiophene-2-sulfonyl)-6-azaspiro[2.5]octane has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and potential inhibitors.
Medicine: Its unique structure and functional groups are explored for developing new pharmaceuticals, especially those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1,1-Difluoro-6-(thiophene-2-sulfonyl)-6-azaspiro[2.5]octane involves its interaction with specific molecular targets. The difluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiophene-sulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
1,1-Difluoro-6-(thiophene-2-sulfonyl)-6-azaspiro[2.5]octane can be compared with other spirocyclic compounds and thiophene derivatives:
Spirocyclic Compounds: Similar compounds include spiro[2.5]octane derivatives, which also feature a spirocyclic core but may lack the difluoro or thiophene-sulfonyl groups.
Thiophene Derivatives: Compounds like 1,1-difluoro-1-alkenes and other thiophene-sulfonyl derivatives share some structural similarities but differ in their specific functional groups and reactivity.
The uniqueness of 1,1-Difluoro-6-(thiophene-2-sulfonyl)-6-azaspiro[2
Properties
IUPAC Name |
2,2-difluoro-6-thiophen-2-ylsulfonyl-6-azaspiro[2.5]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO2S2/c12-11(13)8-10(11)3-5-14(6-4-10)18(15,16)9-2-1-7-17-9/h1-2,7H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJHHUVVNLWDDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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